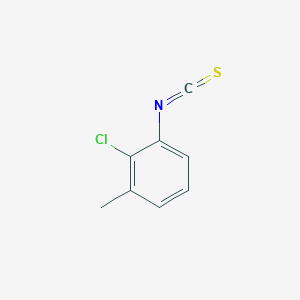
5-Bromo-N-(2,4-dimethoxybenzyl)isoquinolin-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-N-(2,4-dimethoxybenzyl)isoquinolin-1-amine: is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N-(2,4-dimethoxybenzyl)isoquinolin-1-amine typically involves a multi-step processThe reaction conditions often involve the use of bromine in nitrobenzene to achieve high yields of the brominated isoquinoline .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure safety and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: De-brominated isoquinoline derivatives.
Substitution: Various aryl or alkyl-substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of complex molecules with potential biological activities.
Biology: In biological research, it serves as a probe to study the interactions of isoquinoline derivatives with various biological targets.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of 5-Bromo-N-(2,4-dimethoxybenzyl)isoquinolin-1-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparación Con Compuestos Similares
2-Bromo-4,5-dimethoxybenzyl bromide: Shares the 2,4-dimethoxybenzyl group but differs in the position of the bromine atom.
5-Bromo-2,4-dimethoxybenzaldehyde: Similar in structure but contains an aldehyde group instead of the isoquinoline moiety.
Uniqueness: 5-Bromo-N-(2,4-dimethoxybenzyl)isoquinolin-1-amine is unique due to its combination of the isoquinoline core with the 2,4-dimethoxybenzyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C18H17BrN2O2 |
|---|---|
Peso molecular |
373.2 g/mol |
Nombre IUPAC |
5-bromo-N-[(2,4-dimethoxyphenyl)methyl]isoquinolin-1-amine |
InChI |
InChI=1S/C18H17BrN2O2/c1-22-13-7-6-12(17(10-13)23-2)11-21-18-15-4-3-5-16(19)14(15)8-9-20-18/h3-10H,11H2,1-2H3,(H,20,21) |
Clave InChI |
YPMNFMKTZRZAJC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)CNC2=NC=CC3=C2C=CC=C3Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



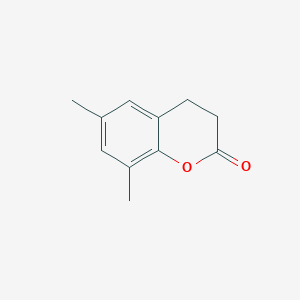
![1,3-Dichloro-5-[(chloromethoxy)methyl]benzene](/img/structure/B15334204.png)
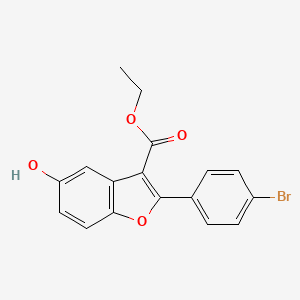

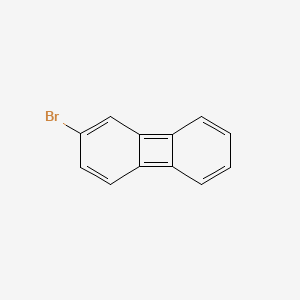
![Methyl 2-[(4-Bromo-3-fluoro-2-nitrophenyl)amino]propanoate](/img/structure/B15334227.png)
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B15334242.png)
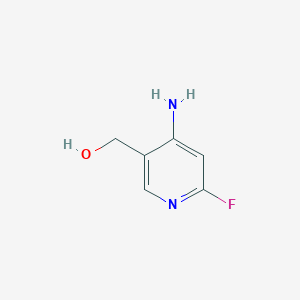
![5-Amino-3-bromobenzo[b]thiophene 1,1-dioxide](/img/structure/B15334253.png)
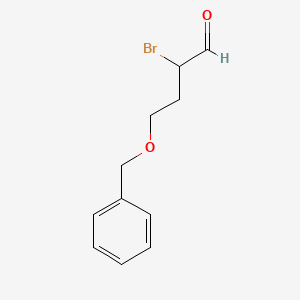
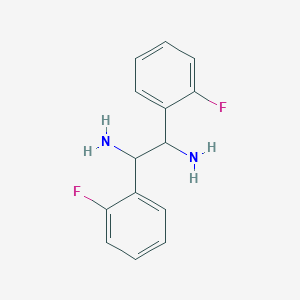
![Tert-butyl 4-oxo-9-oxa-3,13-diazatricyclo[9.4.0.02,7]pentadeca-2(7),5-diene-13-carboxylate](/img/structure/B15334269.png)
